Methyl 3-bromo-6-iodopyrazine-2-carboxylate
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Overview
Description
Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H4BrIN2O2. It is a derivative of pyrazine, characterized by the presence of bromine and iodine atoms at the 3rd and 6th positions, respectively, and a methyl ester group at the 2nd position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate typically involves the halogenation of pyrazine derivatives. One common method includes the bromination and iodination of pyrazine-2-carboxylate. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the compound, ensuring consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-iodopyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-6-iodopyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-iodopyrazine-2-carboxylate involves its interaction with molecular targets through its halogen atoms and ester group. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active pyrazine derivative, which can interact with various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
- Methyl 3-bromo-6-fluoropyrazine-2-carboxylate
Uniqueness
Methyl 3-bromo-6-iodopyrazine-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and interaction profiles compared to other halogenated pyrazine derivatives
Properties
IUPAC Name |
methyl 3-bromo-6-iodopyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXWRBOBYLLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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